

A Comparative Guide to 1H-Indol-2-amine Derivatives as Kinase Inhibitors

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Compound of Interest

Compound Name: 1H-indol-2-amine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various **1H-indol-2-amine** and related indole derivatives as kinase inhibitors. The information presented is collated from recent scientific literature and is intended to serve as a valuable resource for researchers in the field of drug discovery and development. This document summarizes quantitative data on the inhibitory activities of these compounds, details common experimental protocols for their validation, and visualizes a key signaling pathway targeted by these inhibitors.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of selected indole derivatives against various protein kinases. This data allows for a direct comparison of the potency of these compounds.

Table 1: Inhibitory Activity of Indole Derivatives against VEGFR-2

Compound ID/Name	Chemical Scaffold	IC50 (nM) against VEGFR-2	Reference
Compound 7	1H-Indole derivative	25	[1][2]
Sorafenib (Reference)	-	35	[1]
Sunitinib (Reference)	Indolin-2-one	139	[3]
Compound 67a	Indolin-2-one	78	[3]
Indolyl Schiff base 73x	Indolyl Schiff base	310	[3]
Indole-2-carboxamide 49e	Indole-2-carboxamide	1.10	[3]

Table 2: Inhibitory Activity of Indole Derivatives against EGFR

Compound ID/Name	Chemical Scaffold	IC50 (nM) against EGFR	Reference
Erlotinib (Reference)	Quinazoline	~2	[4]
Gefitinib (Reference)	Quinazoline	~33	[4]
Compound 16	Pyrimidine-indole	1026	[4]
Pyrazoliny-indole HD05	Pyrazoliny-indole	Not specified, but showed significant growth inhibition	[5]
Indole-2-carboxamides	Indole-2-carboxamide	18 (Compound 3)	[6]

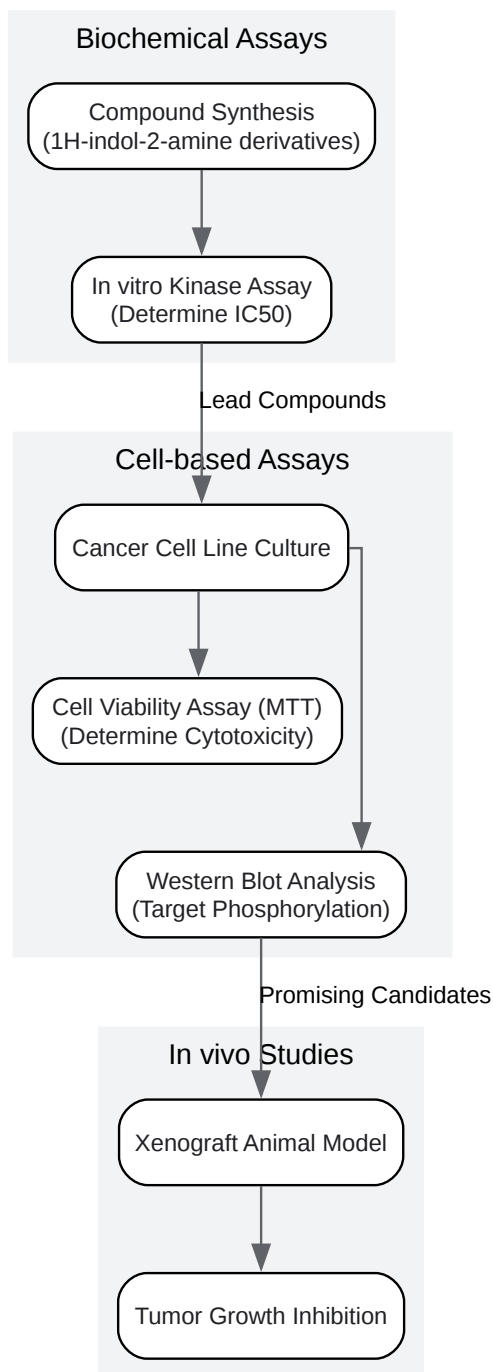
Table 3: Inhibitory Activity of Indole Derivatives against CDKs

Compound ID/Name	Chemical Scaffold	IC50 (nM) against CDK2	Reference
Roscovitine (Reference)	Purine	~450	
Oxindole-benzothiazole 9f	Oxindole-benzothiazole	200	[7]
Oxindole-benzothiazole 9o	Oxindole-benzothiazole	210	[7]
Bis-indole 7d	Bis-indole	Showed 58% inhibition at 10 μ M	[8]

Mandatory Visualization

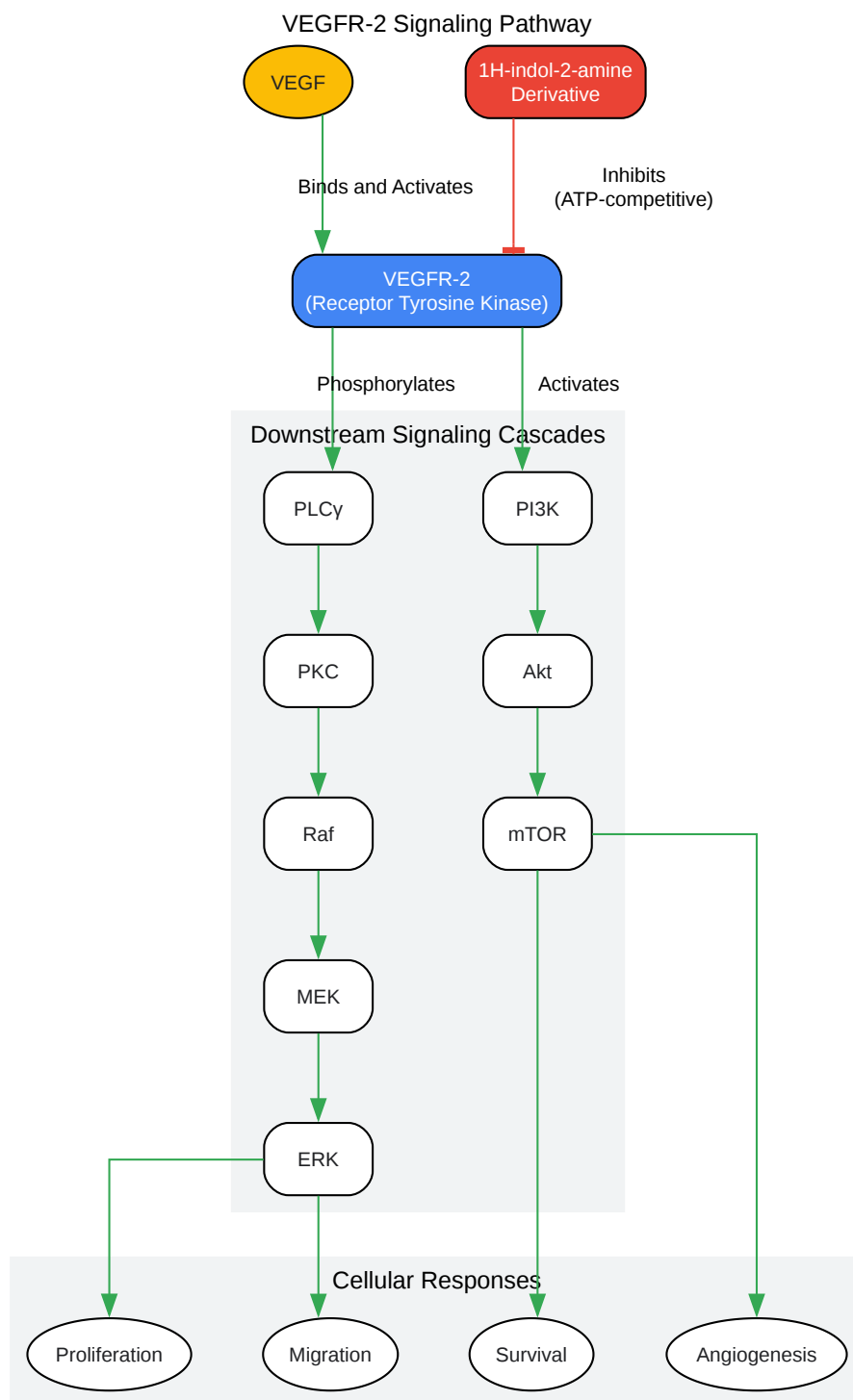
Below are diagrams illustrating key concepts and workflows relevant to the validation of **1H-indol-2-amine** derivatives as kinase inhibitors.

Experimental Workflow for Kinase Inhibitor Validation



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Experimental workflow for validating kinase inhibitors.



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Simplified VEGFR-2 signaling pathway targeted by indole inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.

1. Reagents and Materials:

- Purified recombinant kinase (e.g., VEGFR-2, EGFR, CDK2)
- Kinase-specific substrate (peptide or protein)
- Adenosine triphosphate (ATP), radio-labeled (γ - ^{32}P) or non-labeled
- Kinase reaction buffer (e.g., Tris-HCl, MgCl_2 , DTT)
- Test compounds (**1H-indol-2-amine** derivatives) dissolved in DMSO
- 96-well or 384-well plates
- Detection reagents (e.g., scintillation fluid, phosphospecific antibodies, or ADP-Glo™ Kinase Assay kit)

2. Procedure:

- Prepare serial dilutions of the test compounds in the kinase reaction buffer.
- In a multi-well plate, add the kinase and the test compound at various concentrations.
- Incubate the kinase and inhibitor mixture for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for binding.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration is typically at or near the K_m value for the specific kinase to ensure competitive binding can be observed.

- Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C or 37°C).
- Terminate the reaction by adding a stop solution (e.g., EDTA, phosphoric acid).
- Quantify the kinase activity. For radiometric assays, this involves measuring the incorporation of ^{32}P into the substrate. For non-radiometric assays, this may involve measuring the amount of ADP produced or using a phosphospecific antibody to detect the phosphorylated substrate.
- Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

1. Reagents and Materials:

- Cancer cell lines (e.g., MCF-7, HCT116, A549)
- Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, acidified isopropanol)
- 96-well cell culture plates
- Microplate reader

2. Procedure:

- Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Prepare serial dilutions of the test compounds in the cell culture medium.
- Remove the old medium from the wells and add the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
- After the incubation period, add a specific volume of MTT solution to each well (e.g., 10-20 µL) and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
- Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC₅₀ value for cytotoxicity.

Western Blot Analysis for Kinase Phosphorylation

This technique is used to determine if an inhibitor affects the phosphorylation of its target kinase or downstream signaling proteins within a cellular context.

1. Reagents and Materials:

- Cancer cell lines
- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Protein quantification assay kit (e.g., BCA assay)
- SDS-PAGE gels and running buffer

- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

2. Procedure:

- Seed cells and treat them with the kinase inhibitor at various concentrations for a specific time. Often, cells are stimulated with a growth factor (e.g., VEGF for VEGFR-2) to induce kinase phosphorylation.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Quantify the protein concentration in each lysate.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by size using SDS-PAGE.
- Transfer the separated proteins to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
- Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- After further washing, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
- To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein and a loading control protein like β -actin.
- Quantify the band intensities to determine the relative levels of protein phosphorylation.

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